Lipophilicity Differentiation: XlogP Comparison of sec-Butyl vs. Ethyl and n-Butyl 1,2-Benzisothiazole Dioxides
CAS 81038-91-7 exhibits a calculated partition coefficient (XlogP) of 2.3, representing a 0.9 log unit increase over the N-ethyl analog (XlogP 1.4) and also exceeding the XlogP of the N-butyl analog (XlogP 1.4), despite the latter sharing an identical molecular formula (C11H14N2O2S) . The experimental LogP for the N-butyl analog has been reported as 2.43, while the target compound's XlogP (2.3) approaches this value but derives from a branched rather than linear alkyl chain architecture .
| Evidence Dimension | Calculated octanol-water partition coefficient (XlogP) |
|---|---|
| Target Compound Data | XlogP = 2.3 (CAS 81038-91-7) |
| Comparator Or Baseline | N-Ethyl analog (CAS 7677-48-7): XlogP 1.4; N-Butyl analog (CAS 53983-80-5): XlogP 1.4 (experimental LogP 2.43) |
| Quantified Difference | ΔXlogP = +0.9 vs. N-ethyl; ΔXlogP = +0.9 vs. N-butyl calculated value; branched vs. linear chain with comparable overall logP |
| Conditions | XlogP values from chem960.com database; experimental LogP for N-butyl from chemsrc.com |
Why This Matters
The ~8-fold increase in theoretical partition coefficient relative to N-ethyl directs membrane permeability and protein binding, requiring distinct formulation or assay conditions when substituting analogs.
